L-Alanine-2-13C

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

L-Alanine-2-13C can be synthesized through several methods, including the incorporation of carbon-13 into the alanine molecule. One common method involves the use of labeled precursors in a biosynthetic pathway. For example, pyruvate labeled with carbon-13 can be transaminated to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves fermentation processes using microorganisms that have been genetically modified to incorporate carbon-13 into their metabolic pathways. This method allows for the large-scale production of the compound with high isotopic purity .

化学反応の分析

Types of Reactions

L-Alanine-2-13C undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to produce pyruvate.

Reduction: It can be reduced to form alanine derivatives.

Substitution: The amino group can be substituted with other functional groups under specific conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include pyruvate, alanine derivatives, and substituted alanine compounds .

科学的研究の応用

Metabolic Studies

L-Alanine-2-13C plays a crucial role in metabolic research, particularly in understanding amino acid metabolism and its implications for health and disease.

1.1. Amino Acid Uptake and Metabolism

Research has demonstrated that this compound can be effectively utilized to study amino acid uptake in cell lines. For instance, a study using LLC-PK1 renal epithelial cells showed that this compound was taken up significantly, leading to the production of glycolytic products and tricarboxylic acid cycle intermediates. The uptake was measured using 13C-NMR spectroscopy, which indicated that L-Alanine was metabolized at a higher rate compared to other amino acids like glycine .

1.2. Insulin Regulation

This compound is also instrumental in studying insulin secretion mechanisms. In experiments with BRIN-BD11 β-cells, substantial oxidative metabolism of this compound was observed, resulting in the production of metabolites such as glutamate and lactate. This research highlights the potential of L-Alanine to enhance glucose metabolism and regulate insulin secretion, providing insights into diabetes management .

Imaging Techniques

The development of hyperpolarized (HP) this compound derivatives has opened new avenues for non-invasive imaging techniques.

2.1. MRI pH Sensing

Recent advancements have introduced HP [1-13C]-L-alanine ethyl ester as a novel pH sensor for magnetic resonance imaging (MRI). This compound can cross cell membranes easily and is metabolized to L-Alanine within cells, allowing simultaneous assessment of intracellular and extracellular pH levels. The ability to detect pH changes is particularly valuable in cancer research, where altered pH levels correlate with tumor aggressiveness and therapeutic resistance .

Table 1: Comparison of Imaging Techniques Using this compound

Pharmaceutical Applications

This compound is being explored for its potential applications in pharmaceutical development.

3.1. Drug Development

The compound's ability to participate in metabolic pathways makes it a candidate for drug development targeting metabolic disorders. Its role in the glucose-alanine cycle suggests potential therapeutic applications for conditions like obesity and type 2 diabetes .

3.2. Bioactive Compounds

Research into bioactive compounds containing L-Alanine has shown promise in various therapeutic areas, including cancer treatment. The ability of L-Alanine to modulate metabolic pathways can be harnessed to develop drugs that target specific metabolic processes involved in tumor growth and progression .

Case Studies

Several case studies highlight the practical applications of this compound in research.

4.1. Cancer Research

A study utilizing HP [1-13C]-L-alanine ethyl ester demonstrated its effectiveness in assessing tumor microenvironments through pH measurements, providing valuable insights into cancer biology and treatment responses .

4.2. Diabetes Research

In diabetic models, this compound has been used to investigate its effects on insulin secretion and glucose metabolism, revealing critical interactions between amino acid metabolism and insulin regulation .

作用機序

L-Alanine-2-13C exerts its effects by participating in metabolic pathways where it is incorporated into proteins and other biomolecules. The labeled carbon-13 allows researchers to track its movement and transformation within the cell. This helps in understanding the metabolic processes and pathways involved in various biological functions .

類似化合物との比較

Similar Compounds

L-Alanine-2,3-13C2: Another labeled form of alanine with two carbon-13 atoms.

L-Alanine-1-13C: Labeled with carbon-13 at a different position.

L-Alanine-2-13C,15N: Labeled with both carbon-13 and nitrogen-15

Uniqueness

This compound is unique due to its specific labeling at the second carbon position, which makes it particularly useful for certain types of metabolic studies. This specificity allows for more precise tracking and analysis of metabolic pathways compared to other labeled forms of alanine .

生物活性

L-Alanine-2-13C is a stable isotope-labeled form of L-Alanine, a non-essential amino acid crucial for various metabolic processes in living organisms. The incorporation of the carbon-13 isotope at the second carbon position allows researchers to utilize this compound in metabolic studies and tracer experiments, providing insights into its biological activity and pathways.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C3H7NO2 |

| CAS Number | 62656-85-3 |

| Molecular Weight | 89.093 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 212.9 ± 23.0 °C |

| Melting Point | 314.5 °C (dec.) |

These properties indicate that this compound is stable under standard laboratory conditions, making it suitable for various experimental applications .

Role in Metabolism

L-Alanine plays a significant role in several metabolic pathways, including:

- Protein Synthesis : As an amino acid, L-Alanine is integral to protein synthesis, contributing to the formation of proteins necessary for cellular functions.

- Energy Production : It participates in gluconeogenesis, providing energy substrates during fasting or intense exercise.

- Nitrogen Transport : L-Alanine serves as a key nitrogen donor in transamination reactions, facilitating amino acid metabolism .

The isotopic labeling of L-Alanine does not significantly alter its biological functions, allowing researchers to trace its metabolic fate without affecting its natural behavior .

Applications in Research

This compound is extensively used in various research contexts:

- Metabolomics : It helps trace metabolic pathways and understand cellular metabolism dynamics.

- Nuclear Magnetic Resonance (NMR) Spectroscopy : The unique signal from the carbon-13 isotope allows detailed structural analysis of proteins and other biomolecules .

- Cancer Research : Studies have shown that pancreatic ductal adenocarcinoma (PDAC) cells utilize alanine for energy and biosynthesis. Research indicates that PDAC cells can effectively exchange extracellular alanine with labeled forms, demonstrating its importance in tumor metabolism .

Study on Pancreatic Cancer

A study investigated the role of this compound in PDAC, revealing that:

- PDAC cells exhibit increased alanine uptake and utilization for biosynthetic pathways.

- The presence of this compound allowed researchers to measure its incorporation into various metabolites, confirming its significant role in energy production and anabolic processes within cancer cells .

Enantiomer-Specific Isotope Analysis

Research focused on the utilization of D- and L-alanine isotopes demonstrated that:

特性

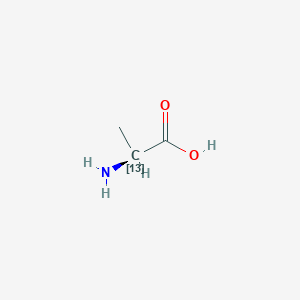

IUPAC Name |

(2S)-2-amino(213C)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAYBMKLOCPYGJ-JACJRKFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[13C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583881 | |

| Record name | L-(2-~13~C)Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62656-85-3 | |

| Record name | L-(2-~13~C)Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。